![molecular formula C20H23ClO4S B3925805 [1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate](/img/structure/B3925805.png)
[1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate
Overview
Description
[1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate is a synthetic organic compound characterized by its unique structural features, which include a butylsulfinyl group, a chlorophenoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxypropan-2-ol: This intermediate can be synthesized by reacting 4-chlorophenol with epichlorohydrin under basic conditions.
Formation of 1-butylsulfinyl-3-(4-chlorophenoxy)propan-2-ol: The intermediate 4-chlorophenoxypropan-2-ol is then reacted with butylsulfinyl chloride in the presence of a base to form the desired sulfinyl compound.
Esterification: The final step involves the esterification of 1-butylsulfinyl-3-(4-chlorophenoxy)propan-2-ol with benzoic acid or its derivatives under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of sulfinyl and phenoxy-containing enzymes.
Medicine
In medicine, this compound may have potential therapeutic applications due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The chlorophenoxy group can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[1-Butylsulfonyl-3-(4-chlorophenoxy)propan-2-yl] benzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[1-Butylsulfinyl-3-(4-fluorophenoxy)propan-2-yl] benzoate: Similar structure but with a fluorophenoxy group instead of a chlorophenoxy group.
[1-Butylsulfinyl-3-(4-bromophenoxy)propan-2-yl] benzoate: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
[1-Butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to sulfonyl or sulfide analogs. The chlorophenoxy group also provides specific electronic and steric properties that influence its interactions with biological targets.
Properties
IUPAC Name |
[1-butylsulfinyl-3-(4-chlorophenoxy)propan-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4S/c1-2-3-13-26(23)15-19(14-24-18-11-9-17(21)10-12-18)25-20(22)16-7-5-4-6-8-16/h4-12,19H,2-3,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFQGWAHYICOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC1=CC=C(C=C1)Cl)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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